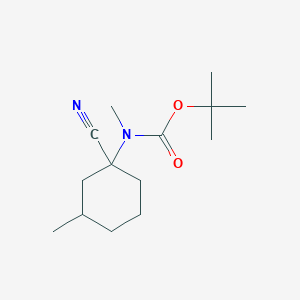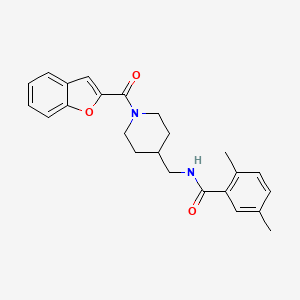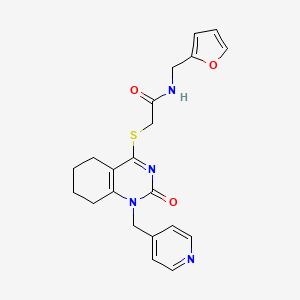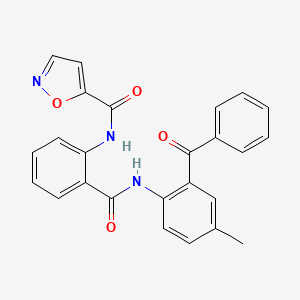
Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate is a chemical compound of interest in various synthetic and analytical chemistry research areas. While direct studies on this specific compound are scarce, research on related carbamate compounds and tert-butyl cyclohexyl derivatives provides valuable insights into potential synthesis methods, molecular structures, and chemical properties.
Synthesis Analysis
An efficient enantioselective synthesis involving iodolactamization as a key step has been described for a related compound, indicating the potential approach for synthesizing complex carbamate derivatives (Campbell et al., 2009). The transformation of amino protecting groups via tert-butyldimethylsilyl carbamates showcases the chemoselectivity and versatility in the synthesis of carbamate compounds, suggesting adaptable methodologies that could be applied to the target compound (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
Investigations into the molecular structure and conformational stability of similar compounds through Hartree-Fock and density functional theory calculations provide insights into the structural aspects of tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate. These studies reveal the optimized bond lengths, angles, and vibrational frequencies, contributing to understanding the compound's molecular configuration (Arslan & Demircan, 2007).
Chemical Reactions and Properties
Research on the metabolism of isomeric tert-butylcyclohexanones in biological systems indicates the potential reactivity and transformation pathways of tert-butyl cyclohexyl derivatives. These findings can shed light on the chemical behavior and interactions of tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate in various environments (Cheo et al., 1967).
Physical Properties Analysis
The synthesis and characterization of related compounds, including their crystal structures and physical properties, provide a foundation for understanding the physical characteristics of tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate. Such analyses are crucial for applications in material science and chemical engineering (Moriguchi et al., 2014).
Chemical Properties Analysis
The study of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines illustrates the chemical versatility and reactivity of carbamate compounds. This research highlights the potential chemical properties of tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate, including its reactivity and applications in organic synthesis (Ellman et al., 2002).
Wissenschaftliche Forschungsanwendungen
Metabolism and Biochemical Interactions
Metabolism in Insects and Mammals The compound tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate and its related derivatives have been studied for their metabolism in various species. Research indicates that both the tert-butyl group and the N-methyl group undergo hydroxylation during metabolism. In insects and mammals like mice, significant species variation in the yields of different types of oxidation products has been observed, suggesting the involvement of different enzymes in the metabolic pathways (Douch & Smith, 1971). A similar study on 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) confirmed these findings, emphasizing the hydroxylation of tert-butyl groups and the N-methyl group in both insects and mice (Douch & Smith, 1971).
Synthetic Applications The compound has also been utilized in synthetic chemistry. For example, tert-butyl (1S,2S)‐2‐methyl‐3‐oxo‐1‐phenylpropylcarbamate has been synthesized using asymmetric Mannich reactions, indicating the compound's utility in producing chiral amino carbonyl compounds, a critical component in various synthetic routes (Yang, Pan, & List, 2009).
Cytotoxic and Antioxidant Properties
Comparative Cytotoxicity Studies A comparative study of the cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb (2,6-di-tert-butyl-para-tolyl-methylcarbamate), was conducted using isolated rat hepatocytes. The study aimed to understand the toxic effects and metabolic pathways of these compounds, providing insights into their biochemical interactions and potential risks or benefits (Nakagawa, Yaguchi, & Suzuki, 1994).
Metabolite Cytotoxicity The cytotoxic effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) and its metabolites were studied in rat hepatocytes. The findings highlighted the significance of mitochondrial respiratory systems and protein thiols as targets for the compound and its metabolites, providing a comprehensive understanding of its biochemical impact (Suzuki, Yaguchi, Suga, & Nakagawa, 1997).
Synthetic and Chemical Properties
Synthetic Intermediates and Organic Transformations The compound has been used as a precursor in the synthesis of N-substituted pyrrolidin-3-ylmethanamine, indicating its role in the synthesis of important drug intermediates. The process is highlighted for its simplicity, cost-efficiency, and environmental friendliness, showcasing the compound's utility in organic synthesis (Geng Min, 2010).
Role in Organic Chemistry The compound tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates was prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating its use as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This indicates the compound's significant role as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Eigenschaften
IUPAC Name |
tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11-7-6-8-14(9-11,10-15)16(5)12(17)18-13(2,3)4/h11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZQDBLWWZOVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2488857.png)
![Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2488858.png)
![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)

![1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488864.png)
![4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488865.png)
![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)
![4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2488867.png)
![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2488872.png)


![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2488876.png)

